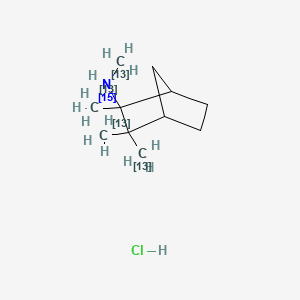
Stat6-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stat6-IN-1 is a chemical compound known for its inhibitory effects on the signal transducer and activator of transcription 6 (STAT6) protein. STAT6 is a transcription factor that plays a critical role in the signaling pathways of interleukin-4 and interleukin-13, which are involved in immune responses and inflammation. This compound has shown potential in research related to allergic lung disease, allergic rhinitis, chronic obstructive pulmonary disease, and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stat6-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of organic solvents, temperature control, and purification techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and purity, and implementing efficient purification methods. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Stat6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified versions of the original compound with different functional groups.
Applications De Recherche Scientifique
Stat6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STAT6 signaling pathway and its role in various chemical reactions.
Biology: Employed in research to understand the biological functions of STAT6 in immune responses and inflammation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STAT6 pathway.
Mécanisme D'action
Stat6-IN-1 exerts its effects by inhibiting the activity of the STAT6 protein. The compound binds to the SH2 domain of STAT6, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT6 to the nucleus, where it would normally bind to DNA and regulate gene expression. By disrupting the STAT6 signaling pathway, this compound can modulate immune responses and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
STAT3 Inhibitors: Compounds that inhibit the STAT3 protein, which is another member of the STAT family involved in immune responses and cancer.
STAT5 Inhibitors: Compounds that target the STAT5 protein, which plays a role in cell growth and differentiation.
Uniqueness of Stat6-IN-1
This compound is unique in its high affinity for the SH2 domain of STAT6, with an IC50 value of 0.028 micromolar . This high specificity makes it a valuable tool for studying the STAT6 signaling pathway and its role in various diseases. Additionally, its potential therapeutic applications in allergic and inflammatory diseases, as well as certain cancers, highlight its significance in scientific research.
Propriétés
Formule moléculaire |
C33H37IN3O7P |
|---|---|
Poids moléculaire |
745.5 g/mol |
Nom IUPAC |
[4-[(E)-4-[[(2S)-1-[(2S)-2-[(4-iodophenyl)-phenylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C33H37IN3O7P/c1-22(23-12-18-27(19-13-23)44-45(41,42)43)21-29(38)35-30(33(2,3)4)32(40)36-20-8-11-28(36)31(39)37(25-9-6-5-7-10-25)26-16-14-24(34)15-17-26/h5-7,9-10,12-19,21,28,30H,8,11,20H2,1-4H3,(H,35,38)(H2,41,42,43)/b22-21+/t28-,30+/m0/s1 |
Clé InChI |
CGLGRSOJPUXNFA-YVXBOAIISA-N |
SMILES isomérique |
C/C(=C\C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)C(C)(C)C)/C4=CC=C(C=C4)OP(=O)(O)O |
SMILES canonique |
CC(=CC(=O)NC(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)C(C)(C)C)C4=CC=C(C=C4)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


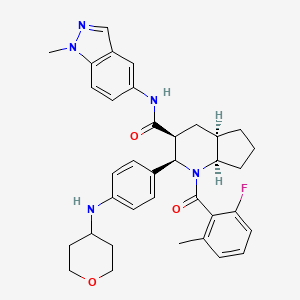
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
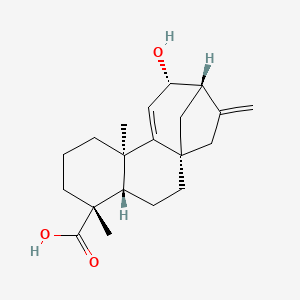
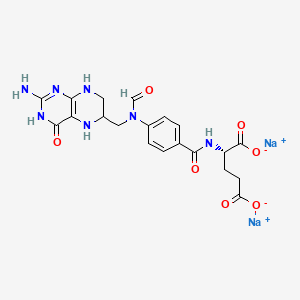
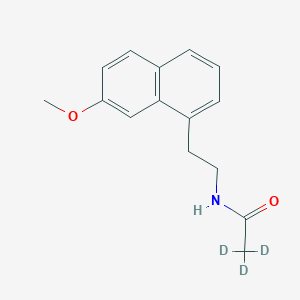

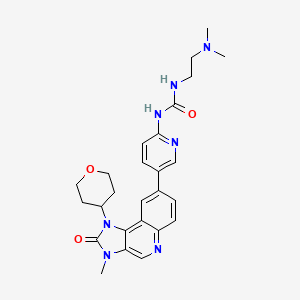
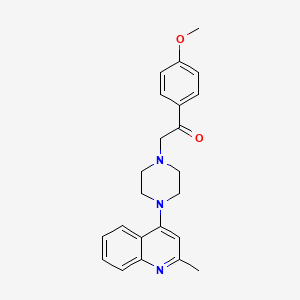
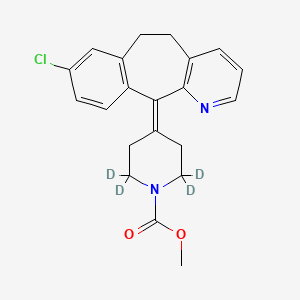

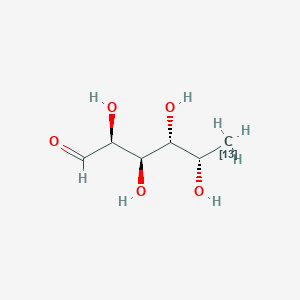
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
